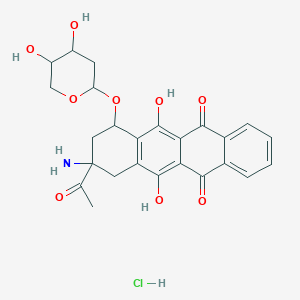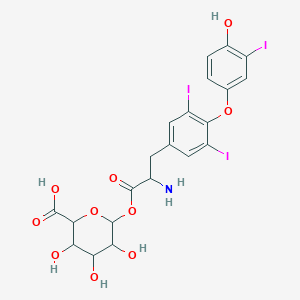
3,3',5-Triiodo-L-thyronineAcylbeta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is a derivative of 3,3’,5-Triiodo-L-thyronine, a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide typically involves the glucuronidation of 3,3’,5-Triiodo-L-thyronine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated forms.
Scientific Research Applications
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide involves its interaction with thyroid hormone receptors and subsequent modulation of gene expression. The compound binds to thyroid hormone receptors, leading to the activation or repression of target genes involved in metabolism, growth, and development. This interaction can influence various cellular pathways, including those related to energy homeostasis and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodo-L-thyronine: The parent compound, which is a potent thyroid hormone.
Thyroxine (T4): Another thyroid hormone that serves as a precursor to 3,3’,5-Triiodo-L-thyronine.
Reverse T3 (rT3): An inactive form of 3,3’,5-Triiodo-L-thyronine that acts as a competitive inhibitor.
Uniqueness
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is unique due to its glucuronidation, which can affect its bioavailability, metabolism, and excretion. This modification may enhance its stability and solubility, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H20I3NO10 |
|---|---|
Molecular Weight |
827.1 g/mol |
IUPAC Name |
6-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31) |
InChI Key |
LQMBVWCQWFEPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
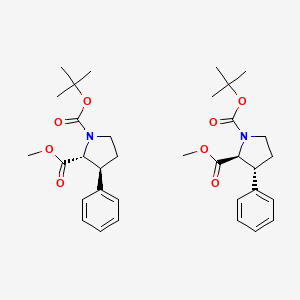
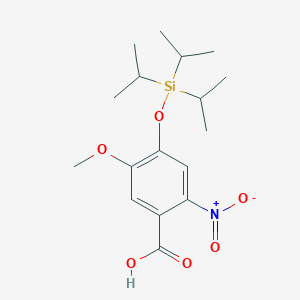
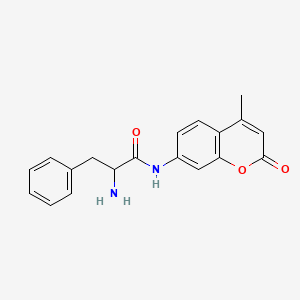
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
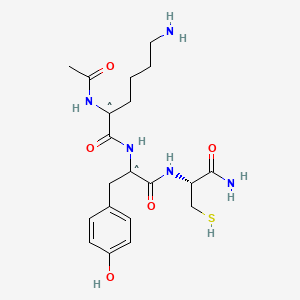
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)


